Acetyltrimethylsilane (ATMS), also known as 1-(trimethylsilyl)ethanone, is a colorless liquid with the chemical formula C5H12OSi []. It is a man-made organosilicon compound, meaning it contains both carbon-silicon and carbon-oxygen bonds. ATMS plays a significant role in organic synthesis due to its unique structure and reactivity [].
Molecular Structure Analysis
The key feature of ATMS's structure is the combination of two functional groups:
Acetyl group (CH3CO-): This group is responsible for the electrophilic character of the molecule, making it susceptible to nucleophilic attack [].
Trimethylsilyl group ((CH3)3Si-): This group acts as a leaving group, readily departing after the reaction and often carrying a negative charge [].
The presence of silicon and oxygen atoms contributes to the overall stability of the molecule [].
Chemical Reactions Analysis
ATMS is a valuable reagent in various organic transformations due to its ability to introduce the acetyl group (CH3CO-) into other molecules. Here are some key reactions involving ATMS:
Acylation: ATMS reacts with nucleophiles (electron-rich compounds) to introduce the acetyl group. For example, its reaction with primary amines (R-NH2) yields N-acetylated amines (R-N(COCH3)2) [].
(CH3)3SiCOCH3 + R-NH2 -> R-N(COCH3)2 + (CH3)3SiH
Friedel-Crafts acylation: ATMS can be used as an acylating agent in Friedel-Crafts reactions, acylation of aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl3) [].
ATMS acts as a protecting group for alcohols and amines. This means it temporarily shields the reactive hydroxyl (-OH) group in alcohols and the amine group (-NH2) in amines, allowing for selective modification of other functional groups within the molecule.
Once the desired modifications are complete, the ATMS protecting group can be easily removed under mild acidic or basic conditions, revealing the original functional group.
Reagent:
ATMS serves as a reagent in various organic reactions, including:
Trimethylsilylation: This process involves replacing a hydrogen atom with a trimethylsilyl group ((CH3)3Si-) from ATMS. This modification is often used to improve the volatility and chromatographic behavior of molecules for analysis techniques like gas chromatography (GC) and mass spectrometry (MS).
Condensation reactions: ATMS can participate in condensation reactions to form new carbon-carbon and carbon-heteroatom bonds.
Carbon-carbon bond formation: ATMS can be used as a source of carbanion intermediates, which can then participate in reactions to form new carbon-carbon bonds.
Reductive amination reactions: ATMS plays a role in certain reductive amination reactions, which are used to form carbon-nitrogen bonds.
Specific Applications:
Beyond its general roles, ATMS finds specific applications in various research areas, such as:
Synthesis of dihydrophenanthrenes: ATMS acts as a reagent in the C-C insertion reaction for the synthesis of dihydrophenanthrenes, which are important organic molecules with diverse applications.
Synthesis of unsymmetrical biaryls: ATMS serves as a source of carbanion for the synthesis of unsymmetrical biaryls (compounds with two different aromatic rings) through carbanion-induced ring transformation under mild conditions.
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Flammable;Irritant
Dates
Modify: 2023-08-15
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